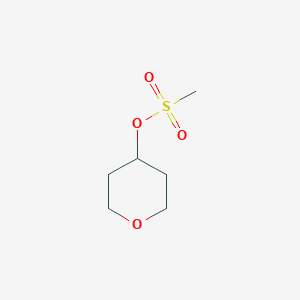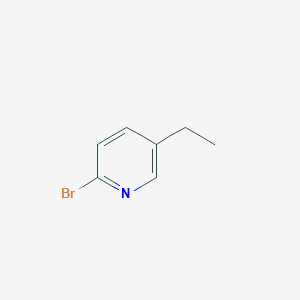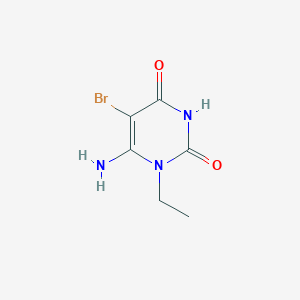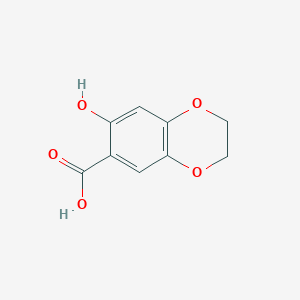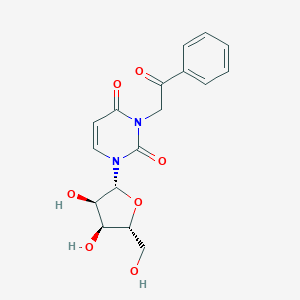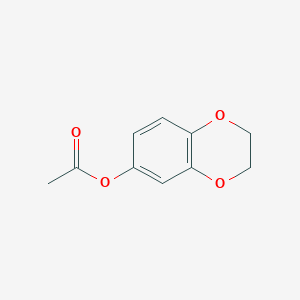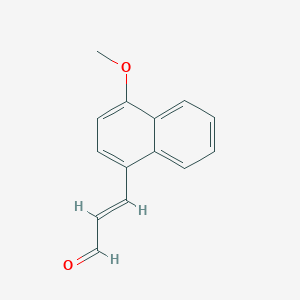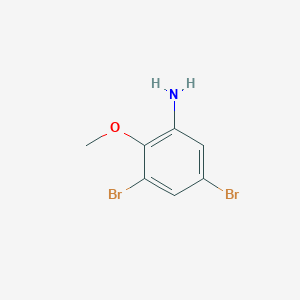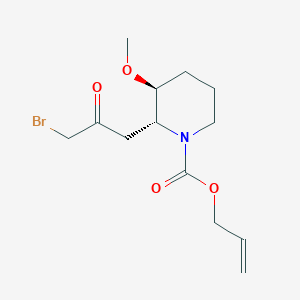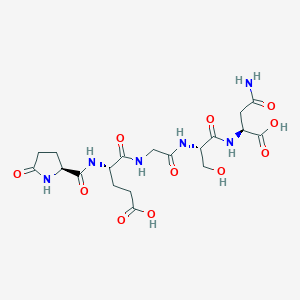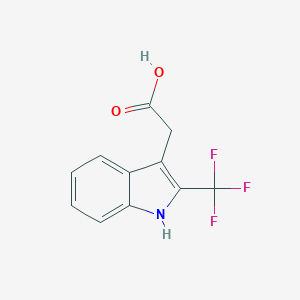
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis
Trifluoroacetic acid (TFA) has been a stalwart in organic synthesis since its discovery in the early 20th century. Its versatility stems from its role as a solvent, catalyst, and reagent. Let’s explore some specific applications:
Solvent for Atom Transfer Radical Cyclization Reactions: TFA serves as an excellent solvent for atom transfer radical cyclization (ATRC) reactions. These reactions are crucial for constructing complex cyclic structures in organic molecules .
Solvent for Polymers and Polymer Processes: TFA finds utility in polymer chemistry, aiding in the synthesis and processing of polymers. Its compatibility with various polymerization techniques makes it a valuable choice .
Cleavage of Acetal Protecting Groups: TFA selectively removes acetal protecting groups, revealing the desired functional groups. This step is essential in multi-step organic syntheses .
Deprotection of O-Triethyl Silyl (O-TES) Groups: TFA efficiently deprotects O-triethyl silyl groups, allowing access to free hydroxyl functionalities .
Deprotection of O-p-Methoxyphenyl (O-PMB) Groups: TFA also plays a role in deprotecting O-p-methoxyphenyl groups, enabling further chemical manipulations .
Functional Group Deprotections
TFA excels in removing nitrogen and oxygen protecting groups via solvolysis under aqueous or anhydrous conditions . For instance, it has been employed in the synthesis of 2-trifluoromethyl-benzimidazoles with promising biological activity .
Trifluoromethylations
TFA participates in trifluoromethylations, introducing the trifluoromethyl group into organic molecules. Notably, it has been used for the preparation of 2-trifluoromethyl-benzimidazoles .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)10-7(5-9(16)17)6-3-1-2-4-8(6)15-10/h1-4,15H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVCUOJFCWPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345894 | |
| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid | |
CAS RN |
132502-93-3 | |
| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




